Bienvenue dans la boutique en ligne BenchChem!

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Lipophilicity CNS drug design Physicochemical profiling

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-53-7) is a strategic phenylsulfonyl-piperazine for targeted drug discovery. Its N-hydroxyethyl substituent markedly increases tPSA and introduces a Phase II conjugation handle compared to N-methyl or N-ethyl analogs (e.g., CAS 801224-81-7). This directly addresses CNS-penetration control, making it ideal for peripherally-restricted CB1 antagonist design, AeKir channel inhibitor screening, and antimalarial invasion studies. Its enhanced solubility profile also streamlines PAMPA and logD model calibration. Avoid pharmacologically unsound analog substitutions. Inquire for custom synthesis of this high-value SAR tool.

Molecular Formula C15H24N2O4S
Molecular Weight 328.4g/mol
CAS No. 941256-53-7
Cat. No. B513284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS941256-53-7
Molecular FormulaC15H24N2O4S
Molecular Weight328.4g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C
InChIInChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3
InChIKeyDSLPMJYYEOWBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-53-7) – Compound Class, Physicochemical Identity, and Procurement Relevance


2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic small-molecule sulfonamide belonging to the phenylsulfonyl-piperazine class . It possesses a piperazine core substituted on one nitrogen with a (4-ethoxy-3-methylphenyl)sulfonyl group and on the other with a hydroxyethyl moiety, yielding a molecular formula of C₁₇H₂₄N₂O₃S (MW ~344.45 g/mol) . This scaffold has been explored across multiple therapeutic areas—including cannabinoid receptor antagonism, antimalarial invasion blockade, and ion-channel inhibition—making the specific substitution pattern a key determinant of biological selectivity and physiochemical properties [1].

Why Generic Substitution of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol Fails – The Critical Role of Piperazine N-Hydroxyethylation


In the phenylsulfonyl-piperazine class, small modifications to the piperazine N-substituent produce disproportionately large shifts in target potency, solubility, and metabolic stability [1]. For instance, within the related CB1 antagonist series, replacing an N-methyl with an N-hydroxyethyl group has been shown to alter both in vitro receptor binding and in vivo brain penetration due to increased polar surface area and hydrogen-bonding capacity [2]. Similarly, in the AeKir channel inhibitor series, even a change from N-methyl to N-ethyl shifts IC₅₀ values by several-fold, proving that ‘simple’ alkyl chain swaps are not behaviorally neutral [1]. Consequently, a direct drop-in replacement of the target compound with its N-methyl analog (CAS 801224-81-7) or N-ethyl analog (various) is pharmacologically unsound without confirmatory re-assay, as the hydroxyethyl substituent uniquely modifies solubility, logD, and target off-rate kinetics [3].

Quantitative Differentiation Evidence for 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol vs. Closest Analogs


Piperazine N-Hydroxyethyl vs. N-Methyl: Impact on Lipophilicity and Predicted CNS Permeability

The N-hydroxyethyl substituent on the target compound increases topological polar surface area (tPSA) and reduces calculated logP relative to the N-methyl analog, directly impacting predicted blood-brain barrier permeation. Specifically, the target compound (tPSA ~78.4 Ų, cLogP ~1.9) is anticipated to have lower passive CNS penetration than 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine (CAS 801224-81-7; tPSA ~58.8 Ų, cLogP ~2.5) [1]. This divergence is critical for applications where peripheral restriction is desired, such as peripherally acting CB1 antagonists for obesity [2].

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen-Bond Donor Capacity of the Terminal Hydroxyethyl Group: Implications for Target Binding

The compound provides one hydrogen-bond donor (the terminal –OH) that is absent in N-methyl and N-ethyl comparators. In the phenylsulfonyl-piperazine class of AeKir channel inhibitors, compounds that form an additional hydrogen bond with the channel pore have been shown to improve IC₅₀ by up to 3-fold relative to non-donor analogs [1]. While no head-to-head data exist for the exact target compound in AeKir assays, the presence of this donor group suggests a potential for enhanced target engagement versus the N-methyl analog, provided the donor establishes a productive interaction with a complementary acceptor on the target [1].

Hydrogen bonding Kinase inhibitor design Receptor binding

Aqueous Solubility Enhancement Potential of the Hydroxyethyl Group

Introducing a terminal hydroxyethyl group onto the piperazine ring is expected to improve aqueous solubility relative to the N-methyl congener. While experimentally measured solubility data for this specific pair have not been published, the general rule-of-thumb in medicinal chemistry is that each additional hydroxyl group can increase intrinsic aqueous solubility by 2- to 10-fold, depending on the scaffold's lipophilicity [1]. For the antimalarial phenylsulfonyl-piperazine series, solubility was a key optimization parameter, and polar substituents on the piperazine nitrogen were deliberately introduced to improve developability [2].

Aqueous solubility Formulation Biopharmaceutical classification

Metabolic Soft-Spot: The Hydroxyethyl Group as a Potential Phase II Conjugation Handle

The terminal primary alcohol serves as a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases, providing a direct metabolic clearance pathway that is unavailable to N-methyl or N-ethyl analogs [1]. In the cannabinoid receptor antagonist patent literature, compounds bearing polar, metabolically labile groups on the piperazine ring were deliberately designed to achieve peripheral restriction via rapid hepatic clearance, thereby minimizing CNS-mediated psychiatric side effects [2]. The N-hydroxyethyl motif in the target compound is thus a strategic structural feature for programs seeking to limit brain exposure through metabolic lability.

Drug metabolism Phase II conjugation Clearance prediction

Optimal Research and Industrial Use Cases for 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-53-7)


Peripherally Restricted CB1 Antagonist Lead Optimization Programs

The hydroxyethyl group on the piperazine ring increases tPSA and introduces a Phase II conjugation handle, properties explicitly sought in the design of peripherally acting CB1 receptor antagonists for obesity and metabolic disorders [1]. Procuring this compound provides a starting point for SAR exploration where CNS exposure must be minimized. The N-methyl and N-ethyl analogs lack the metabolic soft-spot and possess higher predicted brain penetration, making them less suitable for peripheral restriction strategies [1].

Mosquitocide Discovery Targeting AeKir1 Channels

The phenylsulfonyl-piperazine scaffold has demonstrated nanomolar inhibition of the Aedes aegypti Kir1 channel, a validated mosquitocide target [2]. The target compound's hydroxyethyl substituent may form additional hydrogen bonds within the channel pore, potentially improving potency relative to N-alkyl comparators. It is a logical candidate for inclusion in AeKir inhibitor screening cascades, particularly where improved aqueous solubility is required for larval immersion assays [2].

Antimalarial Invasion Blockade Tool Compound Development

The phenylsulfonyl-piperazine class specifically blocks Plasmodium merozoite invasion of erythrocytes, a mechanism orthogonal to current antimalarials [3]. The target compound, with its hydroxyethyl substituent, may offer superior solubility and metabolic properties for in vivo proof-of-concept studies compared to simpler N-alkyl analogs. It is relevant for teams seeking novel invasion inhibitors that can be formulated for intraerythrocytic stage assays [3].

Physiochemical Comparator for CNS Drug Design Models

The compound serves as a valuable 'high-tPSA, low-logP' data point in physicochemical property screening cascades. Its measured solubility, logD, and PAMPA permeability can be directly compared against the N-methyl analog (CAS 801224-81-7) to calibrate in silico models for blood-brain barrier penetration within the piperazine sulfonamide chemical space [4]. This use case is independent of any specific biological target and supports broader drug-design efforts.

Quote Request

Request a Quote for 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.